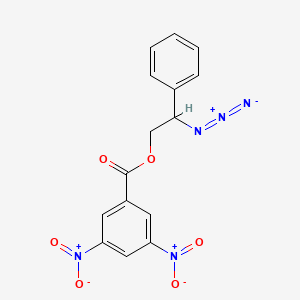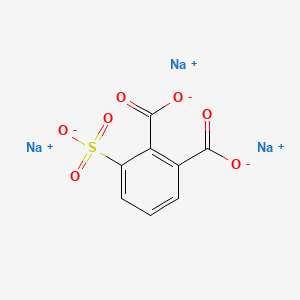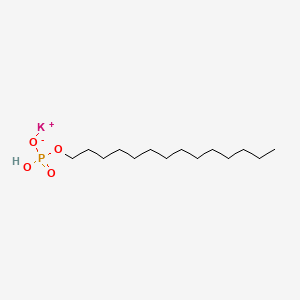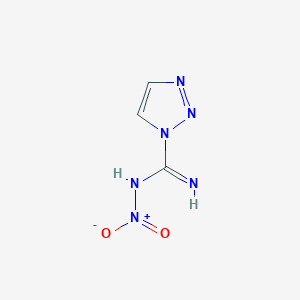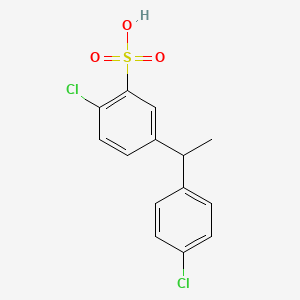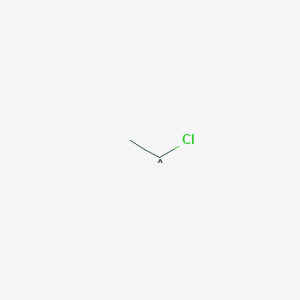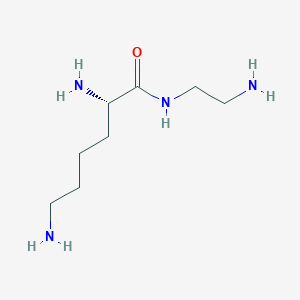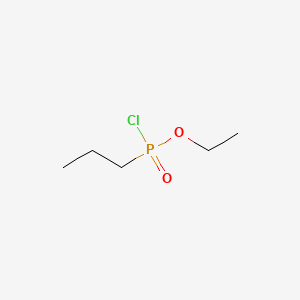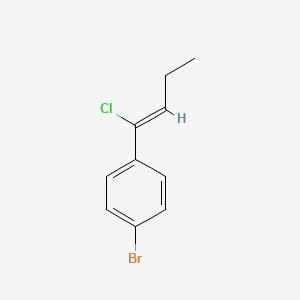
1-Bromo-4-(1-chlorobutenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-chlorobutenyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom and a 1-chlorobutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chlorobutenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chlorobutenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-chlorobutenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can yield the corresponding alkyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
1-Bromo-4-(1-chlorobutenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chlorobutenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atom and the 1-chlorobutenyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various biochemical pathways, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the butenyl group.
1-Chloro-4-bromobenzene: Another isomer with similar reactivity.
4-Bromochlorobenzene: A simpler compound with only bromine and chlorine substituents.
Uniqueness: 1-Bromo-4-(1-chlorobutenyl)benzene is unique due to the presence of both a bromine atom and a 1-chlorobutenyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Properties
CAS No. |
83833-33-4 |
|---|---|
Molecular Formula |
C10H10BrCl |
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-bromo-4-[(Z)-1-chlorobut-1-enyl]benzene |
InChI |
InChI=1S/C10H10BrCl/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |
InChI Key |
WKDXWCCEMCZYBN-KMKOMSMNSA-N |
Isomeric SMILES |
CC/C=C(/C1=CC=C(C=C1)Br)\Cl |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




